molecular formula C20H12O B14159479 Benz(e)acephenanthrylen-5-ol CAS No. 81824-14-8

Benz(e)acephenanthrylen-5-ol

Cat. No.: B14159479
CAS No.: 81824-14-8
M. Wt: 268.3 g/mol
InChI Key: FUHOKWKTHPZUCD-UHFFFAOYSA-N
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Description

Benz(e)acephenanthrylen-5-ol is an organic compound with the chemical formula C20H12O. It is a polycyclic aromatic hydrocarbon (PAH) composed of a central 5-membered ring surrounded by four benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(e)acephenanthrylen-5-ol typically involves multi-step organic reactions. One common method is the cyclization of 4-(5-acenapthenyl)butyric acid . This process involves several steps, including condensation and cyclization reactions, under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve high-temperature reactions and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benz(e)acephenanthrylen-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroaromatic compounds.

Scientific Research Applications

Benz(e)acephenanthrylen-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benz(e)acephenanthrylen-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

81824-14-8

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-19-ol

InChI

InChI=1S/C20H12O/c21-13-8-9-15-18(11-13)17-7-3-6-16-14-5-2-1-4-12(14)10-19(15)20(16)17/h1-11,21H

InChI Key

FUHOKWKTHPZUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=CC(=C5)O

Origin of Product

United States

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